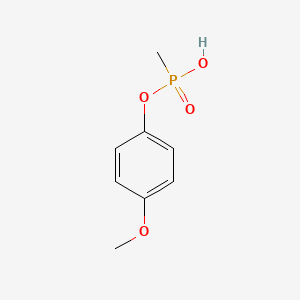

(4-Methoxyphenoxy)-methylphosphinic acid

Description

Properties

IUPAC Name |

(4-methoxyphenoxy)-methylphosphinic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O4P/c1-11-7-3-5-8(6-4-7)12-13(2,9)10/h3-6H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTNMAIMTWUYTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OP(=O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenoxy)-methylphosphinic acid typically involves the reaction of 4-methoxyphenol with a suitable phosphinic acid derivative. One common method is the reaction of 4-methoxyphenol with methylphosphinic dichloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenoxy)-methylphosphinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert the phosphinic acid group to a phosphine oxide.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine oxides.

Scientific Research Applications

(4-Methoxyphenoxy)-methylphosphinic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methoxyphenoxy)-methylphosphinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzymatic activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Structural Analogues

Aryl-Substituted Phosphinic Acids

- Phenyl-(4-sulfamoylphenoxy)phosphinic acid (L8N): This compound replaces the 4-methoxyphenoxy group with a 4-sulfamoylphenoxy moiety. The sulfamoyl group introduces hydrogen-bonding capabilities, enhancing solubility in polar solvents compared to the methoxy variant. Its SMILES notation is N[S](=O)(=O)c1ccc(O[P](O)(=O)c2ccccc2)cc1 .

- Benzyl(4-methoxyphenyl)dithiophosphinic acid (HL) : Substituting oxygen with sulfur in the phosphinic acid group results in dithiophosphinic acids, which exhibit stronger metal-binding affinities. HL forms stable complexes with transition metals (e.g., Ni(II), Co(II)) due to sulfur's soft Lewis basicity .

GABA Receptor-Targeting Methylphosphinic Acids

- [(E)-3-aminopropen-1-yl]methylphosphinic acid (CGP44530): A conformationally restricted GABA analogue, this compound acts as a competitive GABAC receptor antagonist (IC50 = 5.53 µM). Its unsaturated backbone enhances receptor selectivity compared to saturated analogues .

- 3-Aminopropyl-n-butyl-phosphinic acid (CGP36742): This orally active GABAB antagonist shows moderate GABAC activity (IC50 = 62 µM), highlighting how alkyl chain length impacts receptor specificity .

Pharmacological Profiles

Key Findings :

- Methylphosphinic acids (e.g., CGP44530) exhibit higher GABAC antagonism than phosphinic acids, likely due to steric effects from the methyl group .

- Substitutions on the aryl group (e.g., methoxy vs. sulfamoyl) modulate solubility and bioavailability. For instance, sulfamoyl groups enhance aqueous solubility .

Physicochemical Properties

- Solubility: p-Methoxyphenylhydroxy-methylphosphinic acid shows moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) but poor solubility in non-polar solvents. This contrasts with unsubstituted phenylphosphinic acid, which is less soluble due to the absence of hydrophilic groups .

- Thermal Stability : Phosphinic acids with aryl groups (e.g., HL) decompose at higher temperatures (>200°C) compared to aliphatic derivatives, attributed to aromatic ring stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.